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molecular formula C17H14FNO B8532853 4-Fluoro-2-(6-methoxynaphthalen-2-yl)phenylamine

4-Fluoro-2-(6-methoxynaphthalen-2-yl)phenylamine

Cat. No. B8532853
M. Wt: 267.30 g/mol
InChI Key: YDOQPNZTMOHNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612114B2

Procedure details

Synthesized from (6-methoxynaphthalen-2-yl)boronic acid and 5-fluoro-2-nitrophenyl trifluoromethanesulfonate according to an analogous synthetic method to Example 24, 2-(5-fluoro-2-nitrophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene (1.3 g) was used according to an analogous synthetic method to Example 22 to provide the title compound (1.1 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(5-fluoro-2-nitrophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene
Quantity
1.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=C2C(=CC=1)C=C(B(O)O)C=C2.FC(F)(F)S(OC1C=C(F)C=CC=1[N+]([O-])=O)(=O)=O.[F:34][C:35]1[CH:36]=[CH:37][C:38]([N+:53]([O-])=O)=[C:39]([CH:41]2[CH2:50][CH2:49][C:48]3[C:43](=[CH:44][CH:45]=[C:46]([O:51][CH3:52])[CH:47]=3)[CH2:42]2)[CH:40]=1>>[F:34][C:35]1[CH:36]=[CH:37][C:38]([NH2:53])=[C:39]([C:41]2[CH:50]=[CH:49][C:48]3[C:43](=[CH:44][CH:45]=[C:46]([O:51][CH3:52])[CH:47]=3)[CH:42]=2)[CH:40]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C=CC(=C1)F)[N+](=O)[O-])(F)F
Name
2-(5-fluoro-2-nitrophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene
Quantity
1.3 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C1CC2=CC=C(C=C2CC1)OC)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)N)C1=CC2=CC=C(C=C2C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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